

# Toxoflavin-13C4 molecular weight and formula

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## Compound of Interest

Compound Name: Toxoflavin-13C4

Cat. No.: B12422362

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## In-Depth Technical Guide to Toxoflavin-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Toxoflavin-13C4**, an isotopically labeled form of the potent bioactive compound Toxoflavin. This document details its molecular properties, relevant biological pathways, and experimental methodologies, designed to support advanced research and development applications.

## Core Molecular Data

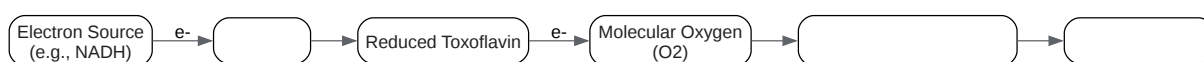
**Toxoflavin-13C4** is a stable isotope-labeled version of Toxoflavin, incorporating four Carbon-13 atoms. This labeling provides a valuable tool for various analytical applications, including mass spectrometry-based tracer studies and as an internal standard for quantitative analysis.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	13C4C3H7N5O2	
Molecular Weight	197.13 g/mol	[2]
Isotopic Purity	≥98 atom % 13C	
Chemical Purity	≥95% (CP)	
Appearance	Solid	
Storage Temperature	-20°C	

## Biological Activity and Signaling Pathways

Toxoflavin exhibits a broad spectrum of biological activities, functioning as an antibiotic, antifungal, and potential anticancer agent.[3][4] Its mechanisms of action are multifaceted and involve the modulation of key cellular signaling pathways.

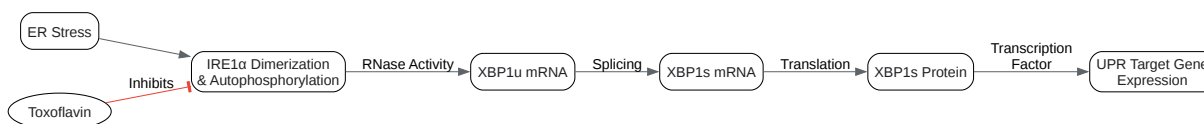
One of the well-documented mechanisms of Toxoflavin is its ability to act as an electron carrier, leading to the production of reactive oxygen species (ROS), such as hydrogen peroxide.[4][5][6] This oxidative stress is a key contributor to its toxicity against various microorganisms and cancer cells.[4][5][6]



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Caption: Toxoflavin-mediated generation of Reactive Oxygen Species (ROS).

In the context of cancer research, Toxoflavin has been identified as a potent inhibitor of the inositol-requiring enzyme 1 $\alpha$  (IRE1 $\alpha$ ) signaling pathway, a key component of the unfolded protein response (UPR).[7] By inhibiting the RNase activity of IRE1 $\alpha$ , Toxoflavin disrupts the downstream splicing of X-Box Binding Protein 1 (XBP1) mRNA, a critical step in the UPR.[7]



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Caption: Inhibition of the IRE1 $\alpha$ -XBP1 signaling pathway by Toxoflavin.

Furthermore, in some bacteria like *Burkholderia glumae*, the biosynthesis of Toxoflavin is regulated by a quorum-sensing (QS) system.[5][8] This intricate regulatory network involves the

TofI/TofR system, which in turn activates the transcription of the tox operon responsible for Toxoflavin production.[5][6][8]

## Experimental Protocols

### Large-Scale Production of Toxoflavin

An optimized protocol for the large-scale production of Toxoflavin has been developed using the endophytic bacterium *Burkholderia gladioli*. [3]

- **Inoculum Preparation:** A single colony of *B. gladioli* is inoculated into Luria-Bertani (LB) broth and incubated at 30°C with shaking until the optical density at 600 nm (OD600) reaches approximately 2.0.
- **Fermentation:** The seed culture is then transferred to King's B (KB) medium, which has been shown to yield higher production of Toxoflavin compared to LB medium.[3] The fermentation is carried out at 30°C for an extended period, with Toxoflavin production correlating with the bacterial growth curve.[3]
- **Extraction and Purification:** After fermentation, the culture supernatant is collected by centrifugation. The supernatant, which contains the secreted Toxoflavin, is then subjected to extraction with an organic solvent such as ethyl acetate. The organic phase is collected, dried, and the crude Toxoflavin is purified using chromatographic techniques, such as silica gel column chromatography.

### In Vitro Antifungal Activity Assay

The antifungal activity of purified Toxoflavin can be assessed against various fungal pathogens, including *Aspergillus fumigatus*. [3]

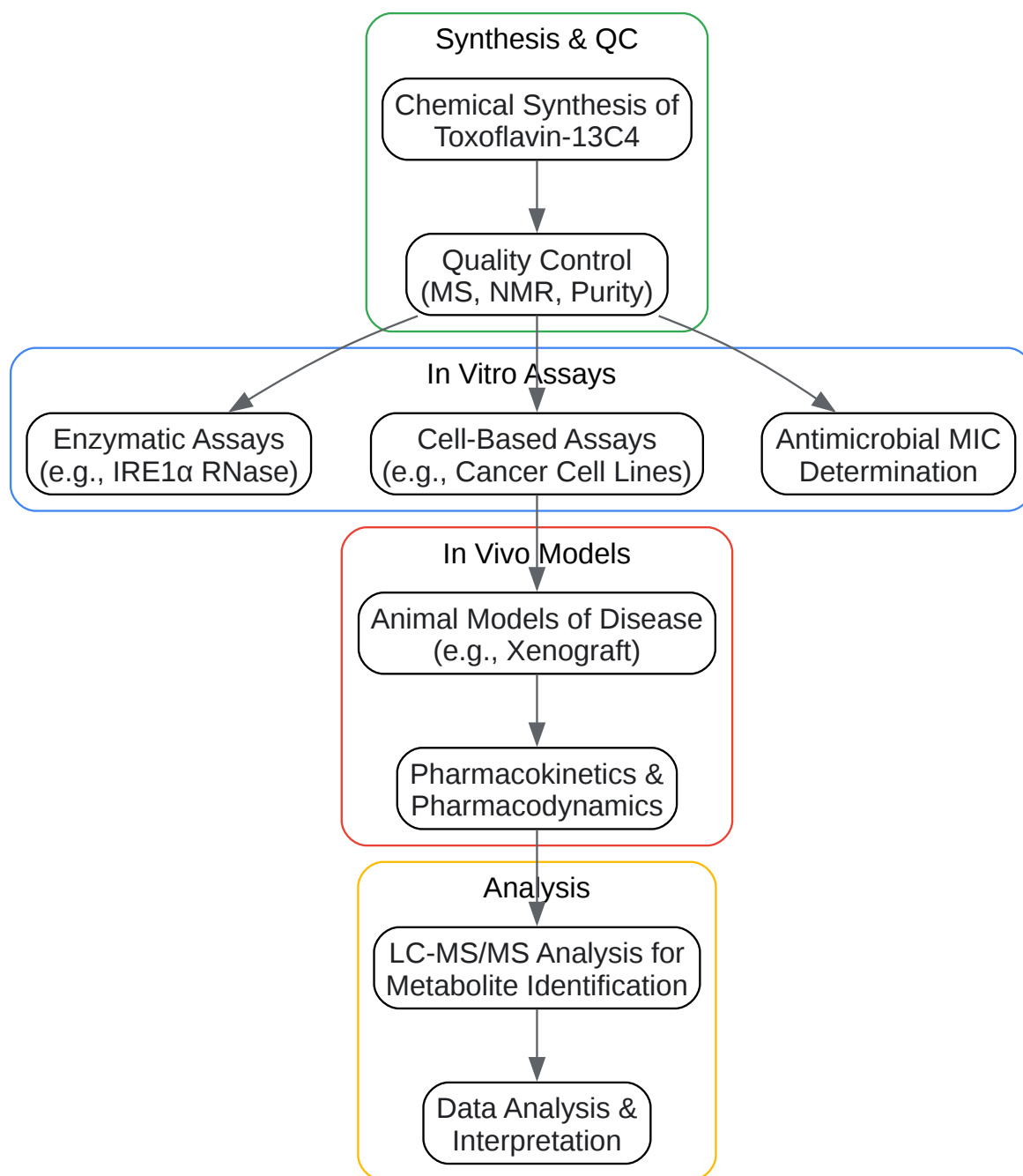
- **Spore Suspension Preparation:** Fungal spores are harvested from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar) and suspended in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80). The spore concentration is determined using a hemocytometer and adjusted to the desired concentration.
- **Minimum Inhibitory Concentration (MIC) Determination:** A serial dilution of Toxoflavin is prepared in a liquid medium suitable for fungal growth (e.g., RPMI 1640). The fungal spore suspension is added to each dilution in a microtiter plate. The plate is incubated at the

optimal temperature for the specific fungus (e.g., 37°C for *A. fumigatus*). The MIC is determined as the lowest concentration of Toxoflavin that completely inhibits visible fungal growth.

- Germination Assay: To assess the effect on spore germination, fungal spores are incubated in a minimal medium broth with and without a specific concentration of Toxoflavin.[3] At various time points, aliquots are observed under a microscope to determine the percentage of germinated spores.[3]

## Experimental Workflow Example

The following diagram illustrates a general workflow for investigating the bioactivity of **Toxoflavin-13C4**.



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Caption: General experimental workflow for **Toxoflavin-13C4** bioactivity studies.

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